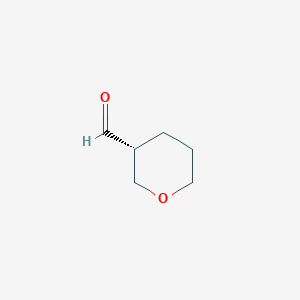

(R)-Tetrahydro-2H-pyran-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(3R)-oxane-3-carbaldehyde |

InChI |

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m0/s1 |

InChI Key |

KYHPVAHPKYNKOR-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](COC1)C=O |

Canonical SMILES |

C1CC(COC1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Tetrahydro 2h Pyran 3 Carbaldehyde

Asymmetric Synthesis Approaches

The asymmetric synthesis of (R)-Tetrahydro-2H-pyran-3-carbaldehyde is primarily centered on the stereoselective construction of the tetrahydropyran (B127337) ring and the subsequent introduction or modification of the formyl group. Key strategies include enantioselective catalysis, the use of chiral auxiliaries, and kinetic resolution.

Enantioselective Catalysis

Enantioselective catalysis offers a direct and atom-economical approach to chiral molecules. This is achieved through the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For the synthesis of chiral tetrahydropyran rings, intramolecular oxa-Michael additions are a prominent strategy. nih.gov These reactions can be catalyzed by chiral secondary amines or Brønsted acids, such as chiral phosphoric acids.

One plausible organocatalytic route to a precursor of this compound involves the asymmetric intramolecular oxa-Michael addition of a hydroxy-functionalized α,β-unsaturated aldehyde. A chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, can activate the α,β-unsaturated aldehyde towards a nucleophilic attack by the tethered hydroxyl group, leading to the formation of the tetrahydropyran ring with high enantioselectivity. The resulting chiral alcohol can then be oxidized to the target aldehyde.

Another sophisticated approach is a cascade reaction, for instance, a Michael/Henry/ketalization sequence catalyzed by a bifunctional quinine-based squaramide. This method can construct highly functionalized tetrahydropyrans with multiple stereocenters in good yields and excellent enantioselectivities. nih.gov While not a direct synthesis of the title compound, such strategies demonstrate the power of organocatalysis in building the core tetrahydropyran structure with high stereocontrol.

| Catalyst Type | Reaction Type | Key Features | Reported Yields | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Secondary Amines (e.g., Jørgensen-Hayashi catalyst) | Intramolecular Oxa-Michael Addition | Activation of α,β-unsaturated aldehydes. | Good to Excellent | Often >90% |

| Quinine-based Squaramide | Michael/Henry/Ketalization Cascade | Formation of multiple stereocenters in one pot. nih.gov | 27–80% nih.gov | 93–99% nih.gov |

| Chiral Phosphoric Acids | Intramolecular Oxa-Michael Addition | Brønsted acid catalysis for cyclization. | Good | High |

Transition metal catalysis provides a diverse array of methods for the asymmetric synthesis of heterocyclic compounds. For tetrahydropyran rings, the Prins cyclization is a particularly powerful reaction. nih.govrsc.orgnih.gov This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The use of chiral Lewis acid catalysts can render this process enantioselective, affording chiral tetrahydropyran derivatives. For example, a chiral scandium complex could catalyze the reaction between an appropriate homoallylic alcohol and an aldehyde to furnish a 3-substituted tetrahydropyran precursor.

Another relevant metal-catalyzed approach is the enantioselective cross-dehydrogenative coupling (CDC) reaction, which can form C-C bonds between unfunctionalized ethers and nucleophiles. This method allows for the direct functionalization of the tetrahydropyran ring.

| Metal Catalyst | Reaction Type | Key Features | Reported Yields | Stereoselectivity |

|---|---|---|---|---|

| Chiral Lewis Acids (e.g., Sc, In, Re) | Asymmetric Prins Cyclization | Formation of the tetrahydropyran ring from an aldehyde and a homoallylic alcohol. nih.govrsc.orgnih.gov | Moderate to Good | High diastereoselectivity and enantioselectivity |

| Palladium or Rhodium Complexes | Asymmetric C-H Functionalization | Direct introduction of functional groups onto the tetrahydropyran ring. nih.gov | Variable | High enantioselectivity |

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity under mild conditions. pharmasalmanac.comnih.gov For the synthesis of this compound, a key biocatalytic step would be the asymmetric reduction of a prochiral ketone, tetrahydro-2H-pyran-3-one, to the corresponding chiral alcohol, (R)-tetrahydro-2H-pyran-3-ol. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs), which are often NADPH-dependent enzymes. nih.govwikipedia.org The resulting (R)-alcohol can then be oxidized to the desired aldehyde using standard chemical methods.

Alternatively, a biocatalytic kinetic resolution of racemic 3-hydroxytetrahydropyran could be employed. In this approach, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govrsc.org For instance, a lipase from Pseudomonas fluorescens has been used for the kinetic resolution of a similar compound, 3-hydroxy-3-phenylpropanonitrile. nih.govrsc.org

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric Reduction | Tetrahydro-2H-pyran-3-one | (R)-Tetrahydro-2H-pyran-3-ol | High enantioselectivity (>99% ee often achievable). nih.gov |

| Lipases | Kinetic Resolution (Acylation) | Racemic Tetrahydro-2H-pyran-3-ol | (R)-Tetrahydro-2H-pyran-3-ol and acylated (S)-enantiomer | Mild reaction conditions and high enantioselectivity. |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A notable example in the context of tetrahydropyran synthesis involves the use of a sulfoxide (B87167) as a chiral auxiliary. In a synthesis of a C32-C38 fragment of the phorboxazoles, a chiral sulfoxide was used to control the stereoselective reductions of β-keto- or β,γ-diketosulfoxides. An acid-catalyzed cyclization of an enantiopure sulfinyl hydroxy ketone precursor then formed the tetrahydropyran ring. The final aldehyde functionality was unmasked via a Pummerer reaction on the sulfoxide. harvard.edu

Other common chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, could also be envisioned in strategies to control the stereochemistry of reactions that form the tetrahydropyran ring or introduce the C3 substituent. researchgate.net For example, an Evans auxiliary attached to a suitable acyclic precursor could direct an asymmetric aldol (B89426) reaction or an alkylation that sets the stereocenter, followed by cyclization to the tetrahydropyran.

| Chiral Auxiliary | Key Reaction Step | Mechanism of Stereocontrol | Removal of Auxiliary |

|---|---|---|---|

| Sulfoxide | Stereoselective reductions and cyclization. harvard.edu | The chiral sulfur atom directs the approach of reagents. | Pummerer reaction to yield the aldehyde. harvard.edu |

| Evans Oxazolidinone | Asymmetric aldol reaction or alkylation. | The auxiliary shields one face of the enolate. | Hydrolysis or reduction. |

| Pseudoephedrine | Asymmetric alkylation of an amide enolate. researchgate.net | The chiral backbone directs the electrophile approach. | Hydrolysis to the carboxylic acid, which can be reduced to the aldehyde. rsc.org |

Kinetic Resolution Methods

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the enantiomers. A maximum theoretical yield of 50% for each enantiomer is a characteristic of this method.

As mentioned in the biocatalysis section, the enzymatic kinetic resolution of racemic tetrahydro-2H-pyran-3-ol is a viable strategy. Lipases are commonly used for this purpose, selectively acylating one enantiomer of the alcohol. For instance, treatment of racemic tetrahydro-2H-pyran-3-ol with a lipase such as Candida antarctica lipase B (CAL-B) and an acyl donor like vinyl acetate (B1210297) would lead to the faster acylation of the (S)-enantiomer, leaving the desired (R)-tetrahydro-2H-pyran-3-ol unreacted and enantiomerically enriched. This alcohol can then be separated from the esterified (S)-enantiomer and subsequently oxidized to this compound.

In dynamic kinetic resolution (DKR), the slow-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomer. This can be achieved by combining an enzymatic resolution with a compatible chemical racemization catalyst.

| Method | Catalyst/Reagent | Key Principle | Theoretical Yield of Desired Enantiomer |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Selective acylation of one enantiomer of a racemic alcohol. | 50% |

| Dynamic Kinetic Resolution | Enzyme + Racemization Catalyst | Selective reaction of one enantiomer coupled with in situ racemization of the other. | 100% |

Stereoselective Transformations from Achiral or Prochiral Precursors

The asymmetric synthesis of substituted tetrahydropyrans, such as this compound, from achiral or prochiral starting materials is a significant challenge in organic synthesis. Organocatalysis has emerged as a powerful tool for these transformations, offering metal-free conditions and high stereoselectivity. nih.govrsc.org

One prominent strategy involves the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated acceptor, followed by a cyclization/ketalization cascade. For instance, a squaramide-based hydrogen-bonding organocatalyst can facilitate the reaction between β-keto esters or acetylacetone (B45752) with nitroalkenes and ynals to construct highly functionalized tetrahydropyrans with multiple contiguous stereocenters. nih.gov These reactions often proceed with high diastereoselectivity (>20:1 dr) and excellent enantioselectivity (93–99% ee) after a single recrystallization. nih.gov While not directly demonstrated for the title compound, this methodology provides a clear pathway where a suitable prochiral enal could be cyclized asymmetrically to install the desired (R)-stereocenter.

Another powerful approach is the intramolecular silyl (B83357) modified Sakurai (ISMS) reaction, which involves the cyclization of acetals derived from hydroxy allylsilanes and vinyl ethers. nih.gov This method, along with related intramolecular Sakurai cyclizations (IMSC), generates oxocarbenium ions that are trapped intramolecularly by an allylsilane. nih.gov Catalytic asymmetric allylation using catalysts like BINOL-titanium tetraisopropoxide (BITIP) can produce the required nonracemic hydroxy allylsilanes with high enantioselectivity, setting the stage for a stereocontrolled cyclization to the tetrahydropyran core. nih.gov

Table 1: Representative Organocatalytic Methods for Tetrahydropyran Synthesis

| Catalyst Type | Reaction | Starting Materials | Key Features | Ref |

|---|---|---|---|---|

| Squaramide | Michael/Henry/Ketalization Cascade | Yn-als, Nitroalkenes, β-Keto Esters | High diastereo- and enantioselectivity; forms five contiguous stereocenters. | nih.gov |

| Chiral Thiourea | Morita-Baylis-Hillman Reaction | Aldehydes, Activated Alkenes | High enantioselectivity (up to 95% ee) in intramolecular reactions. | arkat-usa.org |

| Chiral Phosphoric Acid | Intramolecular aza-Friedel-Crafts | N-aminoethylpyrroles, Aldehydes | Forms chiral tetrahydropyridazines, adaptable for oxa-cyclizations. | researchgate.net |

Multi-Step Synthetic Routes to this compound

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound reveals several potential disconnections. The primary chiral center is at C3, which bears the aldehyde group.

Strategy A: Aldehyde Installation as the Final Step A primary disconnection is the oxidation of the corresponding primary alcohol, (R)-(Tetrahydro-2H-pyran-3-yl)methanol. This simplifies the target to a chiral alcohol, which can be accessed through various asymmetric routes. This alcohol could be formed via the reduction of a C3-ester or carboxylic acid, which in turn could be derived from a cyclization precursor.

Strategy B: Cyclization as the Key Stereochemistry-Defining Step Another strategic disconnection involves breaking the C2-O and C6-O bonds of the tetrahydropyran ring. This leads back to an acyclic dihydroxy aldehyde or a related precursor. An intramolecular hetero-Diels-Alder reaction or an oxa-Michael addition are powerful strategies for forming the tetrahydropyran ring. For instance, an asymmetric oxa-Michael reaction on a prochiral α,β-unsaturated hydroxy-alkene would be a direct approach to establishing the C3 stereocenter.

Strategy C: Tandem Reactions A more convergent approach involves a tandem reaction, such as a Sakurai allylation/intramolecular cyclization. youtube.com This strategy could start from a simple achiral aldehyde and a chiral allylsilane. The initial allylation would set a new stereocenter, which then directs the subsequent intramolecular cyclization to form the tetrahydropyran ring and install the precursor to the C3-carbaldehyde moiety. youtube.com

Novel Synthetic Sequences and Methodologies

Building on the retrosynthetic analysis, several novel synthetic sequences can be envisioned. A practical synthesis could start from an inexpensive chiral precursor like L-Malic acid, which can be used to construct a key syn-1,3-diol moiety. researchgate.net Subsequent chemical manipulations, potentially involving a ring-closing metathesis (RCM) of a diene derived from the chiral precursor, could efficiently form the tetrahydropyran ring. researchgate.net

Tandem reactions offer significant efficiency. A sequence involving a catalytic asymmetric allylation followed by a TMSOTf-promoted reaction with a second aldehyde can assemble the tetrahydropyran core in a convergent two-step process. nih.gov This method allows for the flexible construction of differentially substituted pyrans. nih.gov

Furthermore, ring-expansion methodologies present an innovative route. A stereoselective, metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated furans can yield highly functionalized dihydro-2H-pyran derivatives. nih.gov Subsequent reduction of the double bond would furnish the saturated tetrahydropyran skeleton. This approach benefits from scalability and short reaction times under microwave-assisted, environmentally benign conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. sigmaaldrich.com

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is a critical factor in the environmental footprint of a synthesis. Traditional volatile organic solvents can be replaced with greener alternatives. Water is the most environmentally friendly solvent and has been used effectively in the synthesis of some pyran derivatives, often in the presence of a catalyst like a choline (B1196258) chloride-derived ionic liquid. nih.govthecalculatedchemist.com Ethanol is another excellent green solvent, being biodegradable, having low toxicity, and suitable for multi-component reactions leading to pyran-containing heterocycles. thecalculatedchemist.comresearchgate.net

Bio-derived solvents are gaining prominence. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, is an excellent alternative to Tetrahydrofuran (THF), offering lower water solubility and easier recycling. sigmaaldrich.comresearchgate.net Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer and more efficient alternative to THF, MTBE, and dioxane in many organometallic and other reactions. sigmaaldrich.comresearchgate.net For certain reactions, solvent-free conditions, such as using a Grindstone technique or heating under neat conditions with a recyclable catalyst, can dramatically reduce waste. nih.govresearchgate.net

Table 2: Greener Solvent Alternatives for Tetrahydropyran Synthesis

| Solvent | Origin | Key Advantages | Typical Applications | Ref |

|---|---|---|---|---|

| Water | Universal | Non-toxic, non-flammable, inexpensive | Multi-component reactions, catalyst-mediated cyclizations | nih.govthecalculatedchemist.com |

| Ethanol | Bio-based | Biodegradable, low toxicity | Multi-component reactions, catalyst-free synthesis | thecalculatedchemist.comresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Renewable, lower volatility than THF, low water solubility | Organometallic reactions, substitutions | sigmaaldrich.comresearchgate.net |

| Cyclopentyl methyl ether (CPME) | Synthetic | High boiling point, resists peroxide formation, hydrophobic | Organometallic reactions, extractions | sigmaaldrich.comresearchgate.netsigmaaldrich.com |

Atom Economy and Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate minimal waste.

Multi-component reactions (MCRs) are particularly advantageous in this regard. The one-pot synthesis of tetrahydrobenzo[b]pyrans from dimedone, an aldehyde, and malononitrile (B47326), for example, exhibits high atom economy (94.2-95.4%) and proceeds with short reaction times and high yields. researchgate.net Similarly, tandem or cascade reactions that form multiple bonds in a single operation, like the organocatalytic Michael/Henry/ketalization sequence, maximize efficiency and reduce the number of purification steps, thereby minimizing solvent and energy consumption. nih.gov

In contrast, classical reactions like the Wittig reaction, while effective, suffer from very poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste, which has a significantly higher molecular weight than the product itself. rsc.org When designing a synthesis for this compound, selecting routes based on cycloadditions, tandem reactions, and MCRs over those requiring stoichiometric reagents or protecting groups will lead to a more sustainable and efficient process.

Reactivity and Stereoselective Transformations of R Tetrahydro 2h Pyran 3 Carbaldehyde

Aldehyde Group Functionalization and Stereocontrol

The reactivity of (R)-tetrahydro-2H-pyran-3-carbaldehyde is dominated by the electrophilic nature of the aldehyde functional group. The inherent chirality at the C3 position profoundly influences the stereochemical outcome of reactions at the adjacent carbonyl carbon. The pyran ring's oxygen atom can act as an intramolecular Lewis base, capable of chelating with metal ions, which provides a powerful tool for controlling diastereoselectivity in addition reactions.

Nucleophilic Additions and Stereochemical Outcomes (e.g., diastereoselective Grignard, organolithium additions)

The addition of organometallic reagents, such as Grignard and organolithium compounds, to the aldehyde functionality of this compound is a fundamental method for creating a new stereocenter. The stereochemical outcome of these additions is primarily governed by two competing models: the non-chelation Felkin-Anh model and the chelation-controlled Cram model.

In the absence of a strongly chelating metal, the reaction is expected to follow the Felkin-Anh model. The largest substituent (the C2-O-C6 portion of the pyran ring) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite the medium-sized substituent (the C4-C5 portion of the ring). This results in the formation of the anti diastereomer as the major product.

Conversely, when a chelating metal cation (like Mg²⁺ from a Grignard reagent) is present, the Cram chelation model can become dominant. The aldehyde's carbonyl oxygen and the pyran ring's ether oxygen can coordinate to the metal ion, forming a rigid five-membered ring intermediate. This conformation locks the molecule, and the nucleophile is directed to attack from the less hindered face of this complex, leading to the syn diastereomer. The diastereoselectivity of such reactions on related thiopyran systems has been studied, demonstrating that the choice of reagent and reaction conditions can favor either Felkin or anti-Felkin adducts. researchgate.net

| Nucleophile (R-M) | Controlling Model | Predicted Major Product | Expected Diastereomer |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Chelation (Cram) | (1R,3R)-1-(Tetrahydro-2H-pyran-3-yl)ethanol | Syn |

| Phenyllithium (C₆H₅Li) | Non-chelation (Felkin-Anh) | (1S,3R)-1-Phenyl-1-(tetrahydro-2H-pyran-3-yl)methanol | Anti |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | Chelation (Cram) | (1R,3R)-1-(Tetrahydro-2H-pyran-3-yl)prop-2-en-1-ol | Syn |

Asymmetric Reductions to Chiral Alcohols

The reduction of the aldehyde group in this compound yields the corresponding chiral primary alcohol, (R)-tetrahydro-2H-pyran-3-yl)methanol. nih.gov This transformation can be achieved with high stereocontrol using various asymmetric reduction methodologies.

Catalytic asymmetric reduction using chiral catalysts is a prominent method. youtube.com For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is highly effective for converting prochiral ketones to chiral alcohols and can be adapted for aldehydes. youtube.comwikipedia.org Similarly, Noyori-type asymmetric hydrogenation, utilizing ruthenium catalysts with chiral phosphine (B1218219) ligands like BINAP, offers another powerful route.

Enzymatic reductions provide an environmentally benign and highly selective alternative. youtube.com Alcohol dehydrogenases (ADHs), such as Horse Liver Alcohol Dehydrogenase (HLADH), can catalyze the reduction of aldehydes with exceptional enantioselectivity, often operating under mild aqueous conditions. rsc.org These biocatalytic systems can achieve dynamic kinetic resolution, converting the substrate to a single enantiomer of the product in high yield. rsc.org

| Reduction Method | Reagent/Catalyst | Key Feature |

|---|---|---|

| CBS Reduction | Chiral Oxazaborolidine Catalyst + Borane (BH₃) | Highly reliable for generating chiral alcohols from carbonyls. youtube.com |

| Noyori Asymmetric Hydrogenation | Ru-BINAP Catalyst + H₂ | Efficient for a wide range of substrates, including those with coordinating heteroatoms. youtube.com |

| Enzymatic Reduction | Alcohol Dehydrogenase (e.g., HLADH) + Cofactor (e.g., NADH) | Exceptional stereoselectivity under mild, aqueous conditions. rsc.org |

C-C Bond Forming Reactions

The aldol (B89426) reaction, involving the coupling of an enolate with an aldehyde, is a cornerstone of C-C bond formation. When this compound acts as the electrophile, the stereochemistry of the newly formed diol product is influenced by the existing chiral center and the geometry of the enolate (Z or E). Similar to nucleophilic additions, the outcome can be rationalized by Felkin-Anh or chelation-controlled models. researchgate.net

For example, the reaction with a lithium enolate, typically generated using lithium diisopropylamide (LDA), is likely to proceed via a non-chelated, six-membered Zimmerman-Traxler transition state. The stereochemical preference will depend on the enolate geometry and the facial bias of the aldehyde. Titanium enolates, in contrast, often favor chelation-controlled pathways, potentially leading to the opposite diastereomer. Studies on related systems have shown that high levels of diastereoselectivity (up to 20:1) can be achieved in aldol reactions with protected glyceraldehyde derivatives, highlighting the power of adjacent stereocenters to direct the reaction course. researchgate.net

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are paramount for converting aldehydes into alkenes. numberanalytics.com The stereochemical outcome of these reactions is highly dependent on the nature of the phosphorus reagent.

The classical Wittig reaction, using a phosphonium (B103445) ylide, can be tuned to produce either the (Z)- or (E)-alkene. wikipedia.org

Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically react under kinetic control to give the (Z)-alkene as the major product. wikipedia.orgquora.com

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) are more stable, allowing the reaction to equilibrate. This thermodynamic control leads predominantly to the (E)-alkene. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion, almost exclusively yields the (E)-alkene due to steric factors in the transition state. wikipedia.orgorganic-chemistry.org This reaction is often preferred due to the higher E-selectivity and the easier removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgconicet.gov.ar

| Reaction Type | Reagent | Predicted Major Product Stereoisomer |

|---|---|---|

| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CHCH₃) | (Z)-alkene |

| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | (E)-alkene |

| Horner-Wadsworth-Emmons | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et) + Base | (E)-alkene |

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups). bas.bgsphinxsai.com The reaction is typically base-catalyzed and results in the formation of an electron-deficient α,β-unsaturated product after dehydration. psu.eduresearchgate.net this compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield the corresponding vinylidene derivatives.

These Knoevenagel adducts are excellent Michael acceptors. Their electron-deficient double bond is susceptible to conjugate addition by a wide range of nucleophiles. This allows for tandem Knoevenagel condensation-Michael addition reactions, where a second nucleophile adds to the newly formed C=C bond, creating highly functionalized products in a single pot. nih.govrsc.orgresearchgate.net This tandem strategy is a powerful tool for rapidly building molecular complexity. researchgate.net

| Active Methylene Compound | Knoevenagel Product Structure | Potential Michael Donor |

|---|---|---|

| Malononitrile (CH₂(CN)₂) | 2-((R)-Tetrahydro-2H-pyran-3-yl)methylenemalononitrile | Thiols, Amines, Enolates |

| Ethyl Cyanoacetate (NCCH₂CO₂Et) | Ethyl 2-cyano-3-((R)-tetrahydro-2H-pyran-3-yl)acrylate | Organocuprates, Grignard Reagents |

| Diethyl Malonate (CH₂(CO₂Et)₂) | Diethyl 2-((R)-tetrahydro-2H-pyran-3-yl)methylenemalonate | Active Methylene Compounds |

Imine, Oxime, and Hydrazone Formation for Subsequent Transformations

The aldehyde functionality of this compound is a prime site for reactions with nitrogen-based nucleophiles to form imines, oximes, and hydrazones. These derivatives serve as versatile intermediates for further synthetic transformations, including the introduction of new functional groups and the construction of more complex molecular architectures.

The formation of these C=N double bonds proceeds through the nucleophilic attack of an amine, hydroxylamine, or hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration. While specific studies on this compound are not extensively documented in the literature, the reactivity is analogous to other chiral aldehydes. For instance, the related (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde readily reacts with hydrazine derivatives to form hydrazones, which are key intermediates in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. nih.gov

Subsequent transformations of the resulting imines, oximes, and hydrazones are of significant interest. The reduction of imines, for example, provides a direct route to chiral amines. This can be achieved using various reducing agents, and the stereochemical outcome is often influenced by the existing stereocenter at C3. The diastereoselective reduction of the C=N bond can lead to the formation of a new stereocenter, yielding vicinal amino alcohols, which are important structural motifs in many biologically active compounds.

Hydrazones derived from this compound can undergo a variety of reactions. For example, they can be used in cyclization reactions to form heterocyclic systems. The specific reaction pathways and the stereochemical control exerted by the C3-stereocenter are areas of active investigation.

The following table summarizes the formation and potential subsequent transformations of imine, oxime, and hydrazone derivatives of this compound based on established chemical principles.

| Derivative | Formation Reagent | Subsequent Transformation Example | Product Class |

| Imine | Primary Amine (R'-NH₂) | Reduction (e.g., with NaBH₄) | Chiral Secondary Amine |

| Oxime | Hydroxylamine (NH₂OH) | Reduction, Rearrangement (Beckmann) | Amines, Amides |

| Hydrazone | Hydrazine (R'-NHNH₂) | Wolff-Kishner Reduction, Shapiro Reaction | Alkanes, Alkenes |

Transformations Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring of this compound is a stable heterocyclic system, but it can undergo specific transformations under controlled conditions to introduce new functionality or to be opened or rearranged, often with a high degree of stereospecificity.

Functionalization of the tetrahydropyran ring can be achieved through various strategies, although direct C-H activation on the saturated ring can be challenging. More commonly, functionalization is introduced by utilizing the existing aldehyde group to direct reactions or by employing substrates with pre-installed functional groups on the ring.

For instance, reactions that proceed through an enol or enolate intermediate can lead to functionalization at the C2 or C4 positions. However, such reactions must be carefully controlled to avoid racemization or undesired side reactions. Palladium-catalyzed intramolecular Heck reactions have been used to construct fused pyran rings, demonstrating a method for functionalization. combichemistry.com

Ring-opening of the tetrahydropyran ether linkage typically requires acidic or basic conditions. The stereochemistry of the substituents on the ring plays a crucial role in the outcome of these reactions. For example, acid-catalyzed ring-opening can proceed via an oxocarbenium ion intermediate. The stereocenter at C3 can influence the facial selectivity of subsequent nucleophilic attack, leading to stereospecific outcomes.

Rearrangement reactions of the tetrahydropyran ring are less common but can be induced under specific conditions, such as with Lewis acids or under thermal stress. The stereochemical information encoded in the starting material can be transferred to the rearranged product, making such transformations valuable in stereoselective synthesis. For example, stereoselective ring-expansion of monocyclopropanated furans and pyrroles has been developed to access highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. researchgate.net

Chemo-, Regio-, and Stereoselective Transformations

The control of selectivity is paramount in the reactions of this compound to fully exploit its potential as a chiral building block.

The existing stereocenter at the C3 position provides a powerful tool for controlling the stereochemistry of new chiral centers formed during reactions. In nucleophilic additions to the aldehyde carbonyl, the incoming nucleophile will approach from the less sterically hindered face, leading to a preferred diastereomer. This is often rationalized using models such as the Felkin-Anh or Cram model.

The degree of diastereoselectivity is dependent on the nature of the nucleophile, the solvent, and the presence of chelating agents or Lewis acids. For example, the addition of organometallic reagents to chiral aldehydes can proceed with high diastereoselectivity.

The following table illustrates the potential diastereomeric outcomes of a generic nucleophilic addition to this compound.

| Nucleophile (Nu⁻) | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |

| Grignard Reagent (R'MgX) | (3R,1'S)-product | (3R,1'R)-product | Varies (often moderate to high) |

| Organolithium Reagent (R'Li) | (3R,1'S)-product | (3R,1'R)-product | Varies (often moderate to high) |

| Hydride (e.g., from NaBH₄) | (3R,1'S)-alcohol | (3R,1'R)-alcohol | Varies (often moderate) |

This compound can act as a chiral auxiliary, where its inherent chirality is used to induce enantioselectivity in a reaction, and it is subsequently removed. nih.gov For this to be effective, the chiral center must exert a strong influence on the transition state of the reaction, leading to a significant energy difference between the pathways that form the two enantiomers.

While specific examples of this compound being used as a chiral inducing agent are not widely reported, the principle is well-established in asymmetric synthesis. The tetrahydropyran ring can provide a rigid scaffold that orients the reacting groups in a specific conformation, leading to high enantioselectivity. The efficiency of the chiral induction would depend on the specific reaction and the distance between the inducing stereocenter and the newly forming stereocenter.

Applications of R Tetrahydro 2h Pyran 3 Carbaldehyde As a Chiral Building Block

Precursor in Natural Product Total Synthesis

The tetrahydropyran (B127337) ring is a common structural motif in a vast array of natural products, many of which exhibit significant biological activities. The use of enantiomerically pure building blocks like (R)-Tetrahydro-2H-pyran-3-carbaldehyde is crucial for the unambiguous synthesis of these complex molecules and the definitive assignment of their absolute stereochemistry.

While direct examples of the incorporation of this compound into the total synthesis of specific alkaloids are not extensively documented in readily available literature, the analogous chiral tetrahydropyran framework is a key component of many alkaloids. The principles of asymmetric synthesis suggest that this chiral aldehyde could serve as a critical starting material for the construction of alkaloid skeletons containing a tetrahydropyran moiety. The aldehyde group can be readily converted into various functional groups necessary for the formation of the characteristic nitrogen-containing heterocyclic systems of alkaloids.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. Their backbones are often characterized by repeating stereogenic centers. Chiral building blocks are therefore indispensable for their stereocontrolled synthesis. Although specific examples detailing the use of this compound in the iterative synthesis of polyketide chains are not prominently reported, its structure is representative of the types of chiral fragments required. The aldehyde can be utilized in aldol (B89426) reactions or other carbon-carbon bond-forming reactions to extend a polyketide chain while introducing a specific stereocenter.

Terpenoids and steroids represent another major class of natural products with diverse biological functions. The synthesis of these often complex, polycyclic structures frequently relies on the use of chiral starting materials to control the stereochemistry of multiple stereocenters. The tetrahydropyran ring, while not a universal feature of all terpenoids and steroids, is present in some bioactive members of this class. The strategic use of this compound could facilitate the construction of specific portions of these molecules, with the aldehyde group providing a key reactive site for cyclization or side-chain elaboration.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries is driven by the fact that the biological activity and safety profile of a molecule are often dependent on its stereochemistry. chiralpedia.com this compound serves as a valuable intermediate in the synthesis of chiral drug candidates and optically active crop protection agents.

The synthesis of potent and selective therapeutic agents often involves the incorporation of chiral fragments to optimize interactions with biological targets. An analogous compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been successfully employed as a key intermediate in the synthesis of potent agonists for the adenosine (B11128) A2A and A3 receptors. nih.govnih.govamanote.comresearchgate.net In this synthesis, the (R)-configured dihydropyran moiety was shown to be crucial for high affinity and selectivity. nih.govnih.gov This highlights the importance of the stereochemistry of the pyran ring in modulating biological activity. While this example uses an unsaturated analog, it underscores the potential of this compound as a building block for similar pharmacologically active molecules where the saturated tetrahydropyran ring is desired. The aldehyde functionality allows for its conjugation to other molecular scaffolds to generate novel drug candidates.

Table 1: Bioactivity of an Adenosine Receptor Agonist Derived from a Chiral Pyran Precursor

| Compound | Receptor Affinity (Ki, nM) |

| (R)-DHP Analogue | A2A: 3.76, A3: 4.51 |

| CGS 21680 (Reference) | A2A: 27 |

| Data sourced from a study on potent adenosine A2A and A3 receptor agonists. nih.gov |

Interactive Data Table

| Compound | A2A Receptor Affinity (Ki, nM) | A3 Receptor Affinity (Ki, nM) |

| (R)-DHP Analogue | 3.76 | 4.51 |

| CGS 21680 (Reference) | 27 |

The use of single-enantiomer agrochemicals is a growing trend aimed at increasing efficacy, reducing application rates, and minimizing environmental impact. chiralpedia.comnih.govnih.govresearchgate.net Chiral molecules often exhibit different levels of activity against target pests or weeds, with one enantiomer being significantly more potent than the other. chiralpedia.com While specific examples of agrochemicals derived directly from this compound are not widely reported, the tetrahydropyran motif is present in some crop protection agents. The use of this chiral building block would allow for the stereoselective synthesis of new active ingredients, potentially leading to more effective and environmentally benign products. The development of synthetic routes utilizing such chiral synthons is a key area of research in the agrochemical industry. nih.gov

Chiral Ligand and Catalyst Development

The development of effective chiral ligands is paramount for the advancement of asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral product. The structural rigidity and defined stereochemistry of the tetrahydropyran ring in this compound make it an attractive scaffold for designing such ligands.

Design of Chiral Ligands for Asymmetric Catalysis

The aldehyde group of this compound serves as a versatile handle for the introduction of various coordinating atoms, such as nitrogen and phosphorus, to create bidentate or polydentate chiral ligands. The design strategy often involves the transformation of the carbaldehyde into amino or phosphino (B1201336) groups, which can then chelate to a metal center. The inherent chirality of the tetrahydropyran backbone plays a crucial role in creating a chiral environment around the metal, which is essential for inducing enantioselectivity in catalytic reactions. nih.govrsc.org

One common approach involves the reductive amination of the aldehyde to produce chiral amines. These amines can be further functionalized to create more complex ligand structures. For instance, they can be converted into phosphine-containing ligands (P,N-ligands), which have demonstrated high efficiency in a variety of metal-catalyzed reactions. researchgate.net The stereochemistry of the tetrahydropyran ring dictates the spatial arrangement of the coordinating atoms, influencing the catalytic activity and the stereochemical outcome of the reaction.

| Ligand Type | Synthetic Precursor | Potential Coordinating Atoms |

| Chiral Amines | This compound | Nitrogen |

| Chiral Phosphines | Derivatives of this compound | Phosphorus |

| P,N-Ligands | Amino derivatives of this compound | Phosphorus, Nitrogen |

Applications in Metal-Catalyzed Asymmetric Reactions

Chiral ligands derived from tetrahydropyran scaffolds have found application in a range of metal-catalyzed asymmetric reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry is critical. While direct applications of ligands synthesized from this compound are still an emerging area of research, the broader class of chiral tetrahydropyran-based ligands has shown promise.

For example, rhodium and iridium complexes with chiral phosphine (B1218219) ligands are widely used in asymmetric hydrogenation reactions. nih.gov The chiral environment created by the ligand forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product. Similarly, palladium-catalyzed asymmetric allylic alkylation is another area where chiral P,N-ligands have been successfully employed to achieve high enantioselectivities. thieme-connect.de The development of ligands from this compound is expected to contribute to advancements in these and other important catalytic transformations.

| Reaction Type | Metal Catalyst | Ligand Class | Potential Product |

| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral Phosphines | Chiral Alcohols, Amines |

| Asymmetric Allylic Alkylation | Palladium | Chiral P,N-Ligands | Chiral Alkenes |

| Asymmetric Cyclopropanation | Copper, Rhodium | Chiral Nitrogen-based ligands | Chiral Cyclopropanes |

Contributions to Advanced Materials Chemistry

The unique structural features of this compound also make it a valuable component in the synthesis of advanced materials with tailored properties, particularly in the fields of chiral polymers and liquid crystals.

Synthesis of Chiral Polymers

Chiral polymers are macromolecules that possess a specific three-dimensional arrangement, leading to unique optical and recognition properties. This compound can be utilized as a chiral monomer in polymerization reactions to create such polymers. uow.edu.au The aldehyde functionality can be modified to introduce a polymerizable group, such as a vinyl or acrylic moiety.

Ring-opening polymerization (ROP) is a common method for synthesizing polymers from cyclic monomers. While direct ROP of the tetrahydropyran ring of this specific aldehyde is not commonly reported, derivatives can be designed to undergo this process. For instance, conversion of the aldehyde to a lactone derivative would create a suitable monomer for ROP. The resulting polymer would have a polyester (B1180765) backbone with the chiral tetrahydropyran unit as a repeating structural motif. acs.org The chirality of the monomer units imparts a helical or other ordered structure to the polymer chain, which can be exploited in applications such as chiral separation media and sensors. mdpi.comnih.gov

| Polymerization Method | Monomer Type | Resulting Polymer Structure |

| Addition Polymerization | Vinyl/Acrylic derivatives | Polyacrylate or Polystyrene backbone with chiral pendant groups |

| Ring-Opening Polymerization | Lactone derivatives | Polyester backbone with chiral repeating units |

Components in Chiral Liquid Crystals or Optoelectronic Materials

Chiral liquid crystals are materials that exhibit a helical arrangement of molecules, leading to unique optical properties such as selective reflection of circularly polarized light. mdpi.com These materials are crucial for applications in displays, sensors, and optical devices. This compound can serve as a chiral dopant, a substance added in small amounts to a non-chiral liquid crystal host to induce a helical structure. google.commdpi.com

The aldehyde can be chemically modified to create a molecule with a shape and polarity compatible with the liquid crystal host. For instance, it can be converted into a Schiff base or an ester derivative containing mesogenic (liquid crystal-forming) units. The inherent chirality of the tetrahydropyran core is then transferred to the bulk liquid crystal phase. nih.gov

Furthermore, the integration of such chiral tetrahydropyran-based units into organic semiconductors could lead to the development of novel optoelectronic materials. frontiersin.org These materials could exhibit chiroptical properties, such as circularly polarized luminescence, which are highly desirable for applications in 3D displays, secure communications, and spintronics. The synthesis of such materials would involve incorporating the chiral tetrahydropyran moiety into a conjugated polymer or a small molecule with light-emitting properties. mdpi.com

| Material Type | Role of this compound | Potential Application |

| Chiral Liquid Crystals | Chiral Dopant | Displays, Optical Filters |

| Chiroptical Polymers | Chiral Monomer | Sensors, Chiral Separation |

| Optoelectronic Materials | Chiral Building Block | 3D Displays, Secure Communication |

Advanced Spectroscopic and Stereochemical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For (R)-Tetrahydro-2H-pyran-3-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to deduce the molecule's conformation.

Two-dimensional NMR experiments are fundamental in unambiguously assigning the complex spin systems present in the tetrahydropyran (B127337) ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would establish the connectivity between the aldehydic proton and the H3 proton, and trace the sequence of protons around the pyran ring (e.g., H2-H3, H3-H4, H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their attached, and usually already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of a molecule. In this compound, key HMBC correlations would be expected from the aldehydic proton to C3 and C2, and from the protons on C2 and C6 to the ring oxygen, confirming the tetrahydropyran scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. For the tetrahydropyran ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents. For instance, strong NOE cross-peaks between protons in a 1,3-diaxial relationship would be indicative of a specific chair conformation. The orientation of the carbaldehyde group (axial vs. equatorial) can be inferred from NOE signals between the H3 proton and other ring protons.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted values based on known chemical shift ranges for similar structures and are for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Illustrative) |

| Aldehyde (CHO) | ~9.7 (d) | ~203.0 | COSY: H3; HMBC: C2, C3, C4 |

| H2 | ~3.8 (m), ~3.5 (m) | ~70.0 | COSY: H3; HSQC: C2; HMBC: C3, C4, C6, CHO |

| H3 | ~2.5 (m) | ~48.0 | COSY: H2, H4, CHO; HSQC: C3; HMBC: C2, C4, C5, CHO |

| H4 | ~1.8 (m), ~1.6 (m) | ~25.0 | COSY: H3, H5; HSQC: C4; HMBC: C2, C3, C5, C6 |

| H5 | ~1.7 (m), ~1.5 (m) | ~22.0 | COSY: H4, H6; HSQC: C5; HMBC: C3, C4, C6 |

| H6 | ~4.0 (m), ~3.4 (m) | ~67.0 | COSY: H5; HSQC: C6; HMBC: C2, C4, C5 |

To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs), also known as chiral solvating agents, can be employed in NMR spectroscopy. These are typically lanthanide complexes (e.g., derivatives of europium or praseodymium) that can reversibly bind to the analyte. By creating a diastereomeric complex, the CSR induces different chemical shifts for the corresponding protons in the (R) and (S) enantiomers. This allows for the integration of the separated signals in the ¹H NMR spectrum to quantify the enantiomeric excess (e.e.). The aldehyde and the ring oxygen in the target molecule are potential binding sites for the chiral shift reagent.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral substance with left and right circularly polarized light, providing information about the molecule's absolute configuration.

Circular Dichroism (CD) spectroscopy is a powerful method for assigning the absolute configuration of a chiral molecule by observing its differential absorption of circularly polarized light. nih.gov The aldehyde chromophore in this compound gives rise to an electronic transition (n → π*) in the UV region, which is expected to produce a characteristic Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are highly dependent on the spatial arrangement of atoms around the chromophore. By applying empirical rules, such as the Octant Rule for ketones and aldehydes, or by comparing the experimental CD spectrum with computationally predicted spectra (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute (R) configuration at the C3 stereocenter can be confirmed.

Table 2: Illustrative Chiroptical Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Technique | Parameter | Predicted Value |

| CD Spectroscopy | λ (n → π*) | ~290 nm |

| Cotton Effect Sign | Positive or Negative (dependent on conformation) | |

| ORD | Specific Rotation [α]D | Compound-specific value (e.g., +X.X° or -X.X°) |

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. ugr.es An ORD spectrum shows a plain curve far from an absorption band and an anomalous curve (containing a peak and a trough) in the region of a Cotton effect. The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers relations. ORD can be used to confirm the findings of CD spectroscopy and provides another method to characterize the chiral nature of this compound and determine its absolute configuration.

X-ray Crystallography of Derivatized Forms

X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration, in the solid state. nih.gov Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to convert it into a crystalline derivative. Suitable derivatives can be formed by reacting the aldehyde with a chiral or achiral reagent to produce a stable, crystalline solid such as a hydrazone, oxime, or semicarbazone. For instance, reaction with a reagent like Girard's reagent can introduce an ionic group, which often facilitates crystallization.

Once a suitable single crystal is obtained, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and torsional angles. If a derivative is made with a reagent of known absolute configuration, the configuration of the new stereocenters can be determined relative to the known one. Alternatively, if the crystal contains a heavy atom, anomalous dispersion methods (e.g., the Flack parameter) can be used to determine the absolute configuration of the entire molecule, thus unequivocally confirming the (R) configuration at C3. The crystal structure would also definitively reveal the preferred conformation of the tetrahydropyran ring in the solid state. nih.gov

Confirmation of Absolute Stereochemistry

The determination of the absolute stereochemistry of a chiral molecule, such as the (R)-configuration of Tetrahydro-2H-pyran-3-carbaldehyde, is crucial for understanding its biological activity and ensuring enantiopurity. While classical methods like chemical correlation can be employed, modern chiroptical techniques offer a powerful and non-destructive alternative. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly adept at this.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and can provide a unique fingerprint of a specific enantiomer. By comparing the experimental VCD spectrum of a sample with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (R)-enantiomer), the absolute stereochemistry can be confidently assigned.

Similarly, ECD spectroscopy, which operates in the ultraviolet-visible region, can be used to determine the absolute configuration of molecules containing a chromophore, such as the carbonyl group in the aldehyde moiety of the target compound. The sign and intensity of the observed Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

Conformational Insights in Solid State

The preferred three-dimensional arrangement of a molecule in the solid state provides fundamental information about intermolecular interactions and packing forces. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise solid-state conformation of a crystalline compound.

For this compound, an SCXRD analysis would reveal the exact bond lengths, bond angles, and torsional angles of the molecule. This data would confirm that the tetrahydropyran ring likely adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The analysis would also definitively establish the orientation of the aldehyde substituent at the C3 position, indicating whether it occupies an equatorial or axial position in the crystal lattice. The packing of the molecules in the crystal would be elucidated, showing any intermolecular hydrogen bonding or other non-covalent interactions.

While a specific crystallographic study for this compound has not been identified in the public literature, studies on similar pyran derivatives consistently show the chair conformation as the predominant form in the solid state. researchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. High-resolution mass spectrometry and tandem mass spectrometry provide complementary information that is vital for the comprehensive characterization of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a compound. For this compound (C₆H₁₀O₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound can be calculated with high precision. An experimental HRMS measurement would be expected to yield a value that is within a few parts per million (ppm) of this theoretical mass, thus confirming the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 115.07536 |

| [M+Na]⁺ | 137.05730 |

| [M-H]⁻ | 113.06081 |

This table presents theoretical values. Experimental data is not available in the searched literature.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.

The fragmentation pathway of protonated this compound ([M+H]⁺) would likely involve characteristic losses related to its functional groups and cyclic structure. Plausible fragmentation pathways include the loss of water (H₂O), the loss of the formyl group (CHO), and ring-opening reactions followed by further fragmentation. The analysis of these fragmentation patterns provides a structural fingerprint of the molecule.

While specific experimental MS/MS data for this compound is not available in the surveyed literature, a predicted fragmentation pattern can be proposed based on the known fragmentation behavior of cyclic ethers and aldehydes.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for Protonated this compound ([C₆H₁₁O₂]⁺, m/z 115.07536)

| Fragment Ion (m/z) | Proposed Formula | Proposed Neutral Loss |

|---|---|---|

| 97.06480 | [C₆H₉O]⁺ | H₂O |

| 86.07536 | [C₅H₁₀O]⁺˙ | CHO |

| 85.06480 | [C₅H₉O]⁺ | H₂CO |

| 69.06985 | [C₅H₉]⁺ | CH₂O₂ |

| 57.06985 | [C₄H₉]⁺ | C₂H₂O₂ |

This table presents predicted values based on theoretical fragmentation pathways. Experimental data is not available in the searched literature.

Computational and Theoretical Investigations of R Tetrahydro 2h Pyran 3 Carbaldehyde

Conformational Analysis and Energy Landscapes

The spatial arrangement of the tetrahydropyran (B127337) ring and the aldehyde substituent in (R)-Tetrahydro-2H-pyran-3-carbaldehyde is crucial in determining its reactivity and stereochemical outcome in reactions. Computational methods are instrumental in exploring the potential conformations and their relative energies.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the conformational preferences of cyclic molecules. For the parent tetrahydro-2H-pyran, extensive computational studies have been performed. These studies reveal that the chair conformation is the most stable, significantly lower in energy than boat or twist-boat conformations. researchgate.net The presence of a substituent at the C3 position, as in this compound, introduces additional conformational possibilities, primarily concerning the axial or equatorial orientation of the carbaldehyde group.

Table 1: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers

Note: This data is for the unsubstituted tetrahydro-2H-pyran and serves as a reference for the parent ring system.

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

| Chair | B3LYP/6-31G | 0.00 | researchgate.net |

| Twist-Boat | B3LYP/6-31G | 5.84 - 5.95 | researchgate.net |

| Boat | B3LYP/6-31G* | 6.23 - 6.46 | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a means to explore the conformational space of this compound over time, considering the influence of solvent and temperature. semanticscholar.orgmdpi.com While specific MD studies on this exact molecule are not prevalent in the literature, simulations on related 2H-pyran-2-one analogues have demonstrated the utility of this approach in understanding the dynamic behavior of the pyran ring. semanticscholar.org Such simulations can reveal the frequencies of conformational transitions, such as ring-flipping between different chair conformations, and the rotational dynamics of the aldehyde substituent. This information is invaluable for understanding how the molecule behaves in a realistic chemical environment and how its conformational flexibility might influence its accessibility for reaction.

Electronic Structure and Reactivity Prediction

The electronic properties of this compound are key to its reactivity. Computational methods provide a detailed picture of the electron distribution and allow for the prediction of how the molecule will interact with other reagents.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized on the oxygen atom of the aldehyde group, making it a site for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the aldehyde, marking it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational studies on similar aldehydes and pyran systems support these general predictions. mdpi.com

Fukui Functions and Electrophilicity/Nucleophilicity Indices

To gain a more quantitative understanding of reactivity, Fukui functions and electrophilicity/nucleophilicity indices can be calculated. These reactivity descriptors, derived from DFT, pinpoint the most reactive sites within a molecule. For this compound, the Fukui function for nucleophilic attack (f+) would be largest on the carbonyl carbon, confirming its electrophilic nature. The Fukui function for electrophilic attack (f-) would likely be highest on the carbonyl oxygen. The global electrophilicity index provides a measure of the molecule's ability to accept electrons, which is a crucial parameter in understanding its behavior in polar reactions.

Mechanism Elucidation for Stereoselective Reactions

This compound is a valuable chiral precursor, and its reactions often proceed with a high degree of stereoselectivity. Computational chemistry plays a vital role in elucidating the mechanisms of these stereoselective transformations. By modeling the transition states of possible reaction pathways, the origins of the observed stereoselectivity can be understood.

For instance, in the addition of a nucleophile to the carbonyl group, two diastereomeric products can be formed. Computational modeling can determine the energies of the transition states leading to each diastereomer. The preferred reaction pathway will be the one with the lower activation energy. These calculations often reveal that the stereochemical outcome is dictated by the conformational preferences of the starting aldehyde and the steric and electronic interactions in the transition state. A study on the synthesis of a potent adenosine (B11128) A2A and A3 receptor agonist utilized the related (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, highlighting the importance of such chiral aldehydes in stereoselective synthesis. nih.gov Computational elucidation of the reaction mechanism would provide a deeper understanding of the factors controlling the stereochemistry of the key coupling step. nih.gov

Computational Modeling of Chiral Induction

No dedicated computational models explaining the mechanisms of chiral induction by this compound were found in the scientific literature. General computational studies on chiral recognition and induction in other systems, such as those involving chiral alcohols or diamine ligands with ketones, have been performed. nih.govresearchgate.net However, these models have not been applied to this compound.

Prediction of Spectroscopic Properties

While computational chemistry is a powerful tool for predicting spectroscopic properties, specific data for this compound is not available. The following sections reflect the general capabilities of these methods, though they have not been specifically applied to this compound in published research.

Computational NMR Chemical Shift Prediction

There are no published studies presenting computationally predicted NMR chemical shifts for this compound. Methods for such predictions, often employing Density Functional Theory (DFT), are well-established and can provide valuable insights for structure verification. beilstein-journals.org However, a search of the literature did not yield any specific data tables or research findings where these methods were applied to this compound.

Table 1: Hypothetical Data Table for Computational NMR Chemical Shift Prediction

No published data is available for this compound. The table below is a template illustrating how such data would typically be presented.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Method/Basis Set |

| C1 | N/A | N/A | N/A |

| H1 | N/A | N/A | N/A |

| C2 | N/A | N/A | N/A |

| H2 | N/A | N/A | N/A |

| ... | N/A | N/A | N/A |

Calculation of Chiroptical Properties (CD/ORD)

Specific computational studies on the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), of this compound have not been reported. The prediction of these properties through quantum mechanical calculations is a common technique for assigning the absolute stereochemistry of chiral molecules. rsc.orgnih.govnih.gov Despite the existence of these methods, no literature containing calculated CD or ORD spectra for this aldehyde could be located.

Table 2: Hypothetical Data Table for Calculated Chiroptical Properties

No published data is available for this compound. The table below is a template for illustrative purposes.

| Property | Calculated Value | Wavelength/Solvent | Method/Basis Set |

| [α]D | N/A | N/A | N/A |

| CD Cotton Effect 1 | N/A | N/A | N/A |

| CD Cotton Effect 2 | N/A | N/A | N/A |

Process Development and Industrial Relevance of R Tetrahydro 2h Pyran 3 Carbaldehyde

Scaling-Up Synthetic Procedures

The successful scale-up of a chemical synthesis from the bench to an industrial plant is a complex undertaking that involves more than simply using larger glassware. It requires a thorough re-evaluation and optimization of the entire process to meet the demands of large-scale production.

Process optimization is a critical step in developing a commercially viable synthesis. The primary goals are to maximize product yield, increase throughput, minimize costs, and ensure operational safety. For a compound like (R)-Tetrahydro-2H-pyran-3-carbaldehyde, optimization would focus on several key parameters. While specific industrial synthesis routes for this exact molecule are often proprietary, principles can be drawn from the production of related tetrahydropyran (B127337) derivatives. google.com

A key strategy involves the use of automated systems and statistical methods, such as Design of Experiments (DoE), to efficiently explore the reaction space. nih.gov This allows chemists and engineers to understand the interplay between different variables and identify the optimal conditions with a minimal number of experiments. nih.gov For instance, in related syntheses, moving to continuous flow processes has been shown to improve efficiency, yield, and purity while reducing waste. nih.govnih.gov

Key parameters that are typically optimized include:

Catalyst Selection and Loading: Identifying a catalyst that is not only highly efficient and selective but also cost-effective and easily separable is crucial. For chiral syntheses, this may involve expensive transition metal catalysts or enzymes. Reducing catalyst loading without sacrificing performance is a major goal.

Solvent Choice: The ideal solvent should provide good solubility for reactants, be easily removable, have a low environmental impact ("green solvents" like 2-MeTHF), and be cost-effective. nih.govresearchgate.net

Reaction Temperature and Pressure: These conditions are fine-tuned to achieve the fastest possible reaction rate while minimizing the formation of by-products.

Reagent Concentration and Stoichiometry: Adjusting the concentration and the ratio of reactants can significantly impact reaction kinetics and equilibrium, pushing the reaction towards the desired product.

Work-up and Isolation Procedures: Simplifying purification steps, for example by favoring crystallization over chromatography, is essential for large-scale operations.

Table 1: Key Parameters for Process Optimization

| Parameter | Objective in Scaling-Up | Example Approach |

|---|---|---|

| Catalyst | Reduce cost, improve separation, increase turnover number. | Screen for cheaper, heterogeneous, or recyclable catalysts. nih.govresearchgate.net |

| Solvent | Minimize volume, improve safety, reduce environmental impact. | Replace hazardous solvents with greener alternatives; explore solvent-free conditions. nih.govresearchgate.net |

| Temperature | Maximize rate while minimizing side reactions and energy consumption. | Use automated reactor systems to precisely control the temperature profile. nih.gov |

| Concentration | Increase throughput and volumetric productivity. | Optimize reactant ratios to maximize the conversion of the limiting reagent. |

| Purification | Avoid costly and time-consuming methods like chromatography. | Develop a process that allows for direct crystallization or distillation of the product. acs.org |

The choice of reactor is fundamental to the success of a scaled-up process. The decision between batch and continuous flow reactors depends on the reaction kinetics, heat transfer requirements, safety considerations, and production volume.

Batch Reactors: These are versatile and common in the pharmaceutical industry for multi-step syntheses. However, they can suffer from poor heat and mass transfer at large scales, leading to non-uniform conditions and potential "hot spots" that can cause side reactions or safety hazards. For a stereospecific synthesis, precise temperature control is paramount to prevent racemization or epimerization, making thermal management a key engineering challenge. google.com

Continuous Flow Reactors (PFRs): Flow chemistry offers significant advantages for industrial production. nih.gov These systems provide superior heat and mass transfer, precise control over reaction time, and enhanced safety due to the small volume of reactants present at any given moment. This level of control is particularly beneficial for highly exothermic or fast reactions. The throughput of a flow process can be increased by "scaling out" (running multiple reactors in parallel) or "numbering up," which avoids the challenges of re-validating a larger batch reactor. nih.gov

Engineering considerations also extend to materials of construction to prevent corrosion and product contamination. Furthermore, innovative energy sources, such as concentrated solar radiation, are being explored as sustainable alternatives to traditional heating methods for chemical synthesis, which could be applicable to the production of pyran scaffolds. researchgate.net

Purity and Quality Control Strategies

For a chiral intermediate used in pharmaceuticals, ensuring high purity and controlling impurities is non-negotiable. A robust quality control strategy is built on validated analytical methods and a deep understanding of the impurity profile.

Analytical methods are the cornerstone of quality control, used to monitor reaction progress, quantify product purity, and detect impurities. Before implementation, these methods must be rigorously validated to ensure they are fit for purpose. nih.gov

For a chiral compound like this compound, the key analytical challenge is to separate and quantify the desired (R)-enantiomer from its (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. The use of a chiral stationary phase in an HPLC column is essential for separating the enantiomers and determining the enantiomeric excess (e.e.), a critical quality attribute. nih.gov

Gas Chromatography (GC): GC can also be used, often with a chiral column, for purity analysis, especially if the compound and potential impurities are volatile.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique often used for at-line monitoring of reaction completion. nih.gov

Method validation involves demonstrating specificity, linearity, accuracy, precision, and robustness. nih.gov The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are established to define the method's sensitivity for trace impurities. nih.gov

Impurity profiling is the identification and characterization of all potential and actual impurities in the final product. Control strategies are then developed to keep these impurities below acceptable limits.

Potential impurities in this compound could include:

Starting Materials: Unreacted precursors from the synthesis.

By-products: Compounds formed from side reactions, such as over-oxidation to the corresponding carboxylic acid.

Enantiomeric Impurity: The undesired (S)-enantiomer is a critical impurity that must be strictly controlled.

Diastereomeric Impurities: If other stereocenters are present or formed, diastereomers like the cis-isomer may need to be controlled. google.com

Degradation Products: Impurities formed during storage or processing. Computational studies can sometimes predict a molecule's susceptibility to autoxidation, which can lead to genotoxic impurities. mdpi.com

Control strategies involve optimizing the reaction conditions to prevent impurity formation and designing purification steps (e.g., crystallization, distillation) to effectively remove them.

Table 2: Potential Impurities and Control Methods

| Impurity Type | Specific Example | Analytical Method | Control Strategy |

|---|---|---|---|

| Enantiomeric | (S)-Tetrahydro-2H-pyran-3-carbaldehyde | Chiral HPLC, Chiral GC | Optimize chiral catalyst/reagent; Enantioselective resolution. nih.gov |

| Process-Related | (R)-Tetrahydro-2H-pyran-3-methanol (from incomplete oxidation) | HPLC, GC | Optimize oxidant stoichiometry and reaction time. |

| Process-Related | (R)-Tetrahydro-2H-pyran-3-carboxylic acid (from over-oxidation) | HPLC | Use mild and selective oxidizing agents; Control reaction time. |

| Stereoisomeric | cis-(R)-Tetrahydro-2H-pyran-3-carbaldehyde | HPLC, GC, NMR | Control reaction thermodynamics/kinetics; Purification. google.com |

Economic and Environmental Sustainability in Large-Scale Synthesis

Modern chemical manufacturing places a strong emphasis on "green chemistry" to create processes that are not only profitable but also environmentally responsible. researchgate.net The goal is to minimize the environmental footprint while maximizing efficiency.

Atom Economy: This metric, central to green chemistry, measures how many atoms from the reactants are incorporated into the final product. Processes with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like classical stoichiometric oxidations. researchgate.net

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (solvents, reagents, water) used to the mass of the final product. A key goal in process development is to lower the PMI by reducing solvent volumes, recycling solvents, and minimizing the use of excess reagents. nih.gov Optimization of a process can lead to a large reduction in PMI values. nih.gov

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Developing recyclable heterogeneous or enzymatic catalysts can dramatically improve the sustainability and economics of a process. nih.gov

Renewable Feedstocks and Energy: Long-term sustainability goals include moving away from petrochemical-based starting materials and fossil fuels. Research into synthesizing chemical scaffolds using renewable energy sources like solar power points towards future possibilities for industrial chemistry. researchgate.net